molecular formula C7H6ClI B1596089 1-(Chloromethyl)-4-iodobenzene CAS No. 54589-53-6

1-(Chloromethyl)-4-iodobenzene

Cat. No. B1596089
CAS RN: 54589-53-6
M. Wt: 252.48 g/mol
InChI Key: IACBULCMHGPEBX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-iodobenzene is a chemical compound that is used in various applications in the field of chemistry . It is an important reagent in organic synthesis .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-4-iodobenzene involves a series of chemical reactions. An efficient and convenient chloromethylation of some aromatic compounds has been reported, which could potentially be applied to the synthesis of 1-(Chloromethyl)-4-iodobenzene .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-4-iodobenzene can be determined using various spectroscopic techniques. The compound has a molecular weight of 161.029 and its IUPAC Standard InChI is InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 .


Chemical Reactions Analysis

1-(Chloromethyl)-4-iodobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitutions, which are fundamental and frequently applied chemical transformations .

Scientific Research Applications

  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate)

    • Application Summary : This compound is used as a reagent for electrophilic fluorination and also acts as a selective oxidizing agent. It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine .
    • Method of Application : The compound is soluble in water, acetonitrile, alcohol, acetone, dimethylformamide, pyridine, and dimethylsulfoxide .
    • Results or Outcomes : The compound provides a highly effective and versatile source of electrophilic fluorine, which is crucial in the synthesis of organofluorine .
  • Hyper Cross-linked polymers (HCPs)

    • Application Summary : HCPs have been intensively used in the past few years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
    • Method of Application : The HCP material is synthesized by Friedel Craft reactions. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results or Outcomes : HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
  • Chloromethane

    • Application Summary : Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry. It is a colorless, sweet-smelling, flammable gas .
    • Method of Application : It is used as a refrigerant and was formerly utilized in consumer products .
    • Results or Outcomes : It is rarely present in consumer products today due to its flammability and other potential hazards .
  • Chloromethylation of Aromatic Compounds

    • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
    • Method of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results or Outcomes : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds in good to excellent yields .
  • Chloromethane

    • Application Summary : Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas .
    • Method of Application : Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
    • Results or Outcomes : It is rarely present in consumer products today due to its flammability and other potential hazards .
  • Chloromethylation of Aromatic Compounds

    • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results or Outcomes : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds in good to excellent yields .

Safety And Hazards

1-(Chloromethyl)-4-iodobenzene is considered hazardous. It can cause severe skin burns and eye damage, and it is toxic if inhaled .

Future Directions

The future directions in the research and application of 1-(Chloromethyl)-4-iodobenzene could involve the development of novel catalytic methods for transformations involving this compound . Additionally, its use in the design of prodrugs for improving safety regarding toxic industrial chemicals has been suggested .

properties

IUPAC Name

1-(chloromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBULCMHGPEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355767
Record name 1-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-iodobenzene

CAS RN

54589-53-6
Record name 1-(chloromethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Roper, H Lange, A Polyzos… - Beilstein Journal of …, 2011 - beilstein-journals.org
Herein we describe the application of a monolithic triphenylphosphine reagent to the Appel reaction in flow-chemistry processing, to generate various brominated products with high …
Number of citations: 45 www.beilstein-journals.org

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